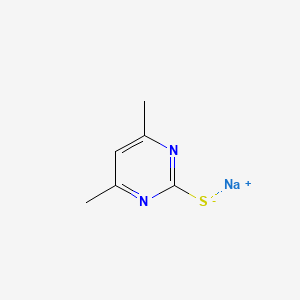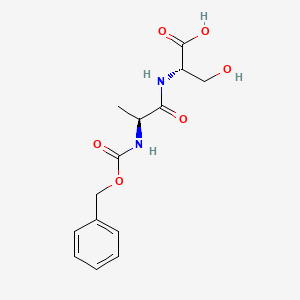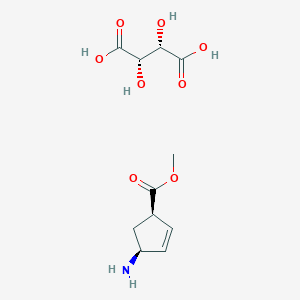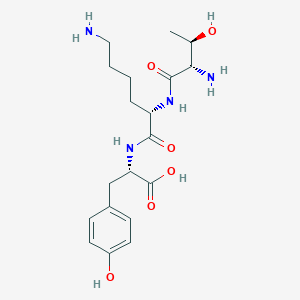![molecular formula C10H15N B3266206 Methyl[1-(4-methylphenyl)ethyl]amine CAS No. 42071-14-7](/img/structure/B3266206.png)
Methyl[1-(4-methylphenyl)ethyl]amine
Vue d'ensemble
Description
“Methyl[1-(4-methylphenyl)ethyl]amine” is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is also known as N-methyl-1-(4-methylphenyl)ethanamine . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H15N . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
“this compound” is a compound that is stored at room temperature . It has a predicted melting point of 9.12°C and a predicted boiling point of approximately 204.5°C at 760 mmHg . The density is approximately 0.9 g/cm3, and the refractive index is n20D 1.51 .Applications De Recherche Scientifique
X-ray Structures and Computational Studies
Methyl[1-(4-methylphenyl)ethyl]amine is characterized in cathinones through techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These techniques provide diagnostic signals and insights into the compound's structure, optimized via density functional theory (DFT) and TDDFT methods (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis of Novel Derivatives
The compound plays a role in the synthesis of novel derivatives, such as 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. These are synthesized using ultrasound-mediated condensation, offering a simple, efficient, and environmentally friendly protocol (Wang, Zou, Zhao, & Shi, 2011).
Ureido Sugars Synthesis
Used as an agent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids. This process showcases its role in creating diverse biochemical compounds (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Formylphenyl Derivatives
Involved in the reactions leading to formylphenyl derivatives of ethyl nicotinates. This showcases its utility in organic chemistry for synthesizing various compounds with potential applications in pharmacology (Shatirova & Nagieva, 2020).
Intermediate in Antibiotic Preparation
Acts as a key intermediate in the preparation of antibiotics, like premafloxacin, illustrating its significance in medicinal chemistry (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Lipase-Catalyzed N-Acylation
Participates in lipase-catalyzed N-acylation, highlighting its role in enzymatic processes that are critical in the production of specific enantiopure amines (Cammenberg, Hult, & Park, 2006).
Catalysis in Organic Reactions
Used in the synthesis of various organic compounds, such as 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, demonstrating its role in catalyzing key steps in organic synthesis (Dan, 2006).
Mécanisme D'action
Target of Action
Methyl[1-(4-methylphenyl)ethyl]amine is a complex organic compound with potential applications in proteomics research
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties significantly impact the bioavailability of a compound, influencing its efficacy and safety profile. The compound’s predicted properties include a melting point of 9.12°C and a boiling point of approximately 204.5°C at 760 mmHg .
Propriétés
IUPAC Name |
N-methyl-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPPWANSBKANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)







![5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B3266224.png)